molecular formula C19H30O2 B075127 5alpha-Androst-2-ene-1alpha,17beta-diol CAS No. 1229-06-7

5alpha-Androst-2-ene-1alpha,17beta-diol

Cat. No.: B075127
CAS No.: 1229-06-7
M. Wt: 290.4 g/mol
InChI Key: RUUMDVOLWARSAZ-VXZRPZIYSA-N
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Description

5alpha-Androst-2-ene-1alpha,17beta-diol is a steroidal compound with the molecular formula C19H30O2. It is a derivative of androstane and contains two hydroxyl groups at the 1alpha and 17beta positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Androst-2-ene-1alpha,17beta-diol typically involves multiple steps starting from simpler steroidal precursors. One common approach is the selective reduction of 5alpha-androst-2-ene-1,17-dione using specific reducing agents under controlled conditions to yield the desired diol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5alpha-Androst-2-ene-1alpha,17beta-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to form different dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Tosyl chloride in pyridine for converting hydroxyl groups to tosylates.

Major Products Formed

    Oxidation: Formation of 5alpha-androst-2-ene-1,17-dione.

    Reduction: Formation of 5alpha-androstane derivatives.

    Substitution: Formation of tosylated derivatives.

Scientific Research Applications

5alpha-Androst-2-ene-1alpha,17beta-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anabolic effects.

    Industry: Utilized in the production of steroid-based pharmaceuticals and supplements.

Mechanism of Action

The mechanism of action of 5alpha-Androst-2-ene-1alpha,17beta-diol involves its interaction with specific molecular targets and pathways. It is known to bind to androgen receptors, modulating the expression of genes involved in various physiological processes. The compound may also influence the activity of enzymes involved in steroid metabolism, thereby affecting hormone levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5alpha-Androstane-3beta,17beta-diol
  • 5alpha-Androst-2-ene-1beta,17beta-diol
  • 17-Methyl-5alpha-androst-2-ene-1alpha,17beta-diol

Uniqueness

5alpha-Androst-2-ene-1alpha,17beta-diol is unique due to its specific hydroxylation pattern and double bond position, which confer distinct chemical and biological properties compared to other similar compounds. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,5S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h3,5,12-17,20-21H,4,6-11H2,1-2H3/t12-,13+,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUMDVOLWARSAZ-VXZRPZIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C(C=CC4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3([C@H](C=CC4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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